molecular formula C17H21ClFN2O3PS2 B3042844 O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate CAS No. 680214-45-3

O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate

Cat. No. B3042844
CAS RN: 680214-45-3
M. Wt: 450.9 g/mol
InChI Key: CLBIADIRDRSPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate is a useful research compound. Its molecular formula is C17H21ClFN2O3PS2 and its molecular weight is 450.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Inhibition

Research shows that derivatives of this compound, specifically 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, have shown significant inhibitory activity against HIV-1. These derivatives exhibited picomolar activity against wild-type HIV-1 and displayed high inhibitory activity against clinically relevant HIV-1 mutants in cellular and enzyme assays (Rotili et al., 2014).

Molecular Structure Analysis

A study focused on the molecular structure of similar compounds, including 4-amino-5-chloro-2,6-dimethylpyrimidine, revealed insights into the tautomeric forms of the cation, hydrogen bonding, and crystallization behaviors (Rajam et al., 2017).

Anti-inflammatory Activity

Compounds structurally related to the one , specifically derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, have shown significant anti-inflammatory activity in research studies (Sunder & Maleraju, 2013).

Crystal Structure and Theoretical Calculation

Investigations into the crystal structure and theoretical calculations of related compounds, like 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, provide insights into their molecular interactions and stability (Ren et al., 2006).

Herbicidal Activities

Research on N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea, a compound structurally similar to the one , revealed it exhibits good herbicidal activities, indicating potential agricultural applications (Fu-b, 2014).

properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6-dimethylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFN2O3PS2/c1-5-22-25(26,23-6-2)24-16-11(3)12(4)20-17(21-16)27-10-13-14(18)8-7-9-15(13)19/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBIADIRDRSPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1C)C)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN2O3PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate
Reactant of Route 2
Reactant of Route 2
O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate
Reactant of Route 3
Reactant of Route 3
O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate
Reactant of Route 4
Reactant of Route 4
O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate
Reactant of Route 5
Reactant of Route 5
O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate
Reactant of Route 6
Reactant of Route 6
O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.